Pempidine tartrate
CAS No.: 546-48-5
Cat. No.: VC20766892
Molecular Formula: C14H27NO6
Molecular Weight: 305.37 g/mol
Purity: min. 98%.
* For research use only. Not for human or veterinary use.

CAS No. | 546-48-5 |
---|---|
Molecular Formula | C14H27NO6 |
Molecular Weight | 305.37 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine |
Standard InChI | InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | AAFNEINEQRQMTF-LREBCSMRSA-N |
Isomeric SMILES | CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | colorless crystal powder |
Chemical Properties and Structure
Pempidine tartrate is the tartrate salt of 1,2,2,6,6-pentamethylpiperidine. It presents as a white powder with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol. The compound was developed from tertiary alkylamines, which themselves exhibit weak activity, based on the hypothesis that high pharmacological activity was conferred by the presence of a sterically hindered secondary or tertiary nitrogen atom in the molecule .
Physical and Chemical Characteristics
The physical and chemical properties of pempidine tartrate are crucial for understanding its pharmacological behavior and formulation considerations. The following table summarizes the key characteristics of this compound:
Property | Value |
---|---|
CAS Number | 546-48-5 |
Molecular Formula | C14H27NO6 |
Molecular Weight | 305.37 g/mol |
Physical Appearance | White powder |
Stereochemistry | Absolute |
Defined Stereocenters | 2/2 |
Charge | 0 |
The compound features a piperidine ring structure with five methyl substitutions, forming a sterically hindered amine that contributes to its specific pharmacological properties .
Pharmacological Actions
Ganglion-Blocking Activity
Pempidine tartrate functions primarily as a ganglion-blocking agent, inhibiting transmission at both sympathetic and parasympathetic ganglia . Its mechanism of action involves antagonism of nicotinic acetylcholine receptors, which leads to interruption of autonomic nervous system signaling . This activity forms the basis for its therapeutic use in hypertension management.
The ganglion-blocking action of pempidine tartrate is characterized by:
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Slow onset of action
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Protracted duration of effect
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Blockade of both sympathetic and parasympathetic ganglia
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Inhibition of neuromuscular transmission, though at approximately one-hundredth the potency of its ganglionic blocking effect
Effects on Cardiovascular System
The cardiovascular effects of pempidine tartrate are significant and directly related to its therapeutic applications. Research has demonstrated that the compound:
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Causes a decrease in both the amplitude and rate of isolated heart contractions
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Reduces coronary blood flow
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Blocks the effects of intravenous nicotine on blood pressure
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Inhibits peripheral vagal stimulation's impact on blood pressure, indicating its modulatory role in autonomic nervous system functions
These cardiovascular effects contribute to its efficacy in treating hypertension, though modern antihypertensive agents with more selective mechanisms have largely replaced pempidine tartrate in clinical practice .
Other Physiological Effects
Beyond its cardiovascular impacts, pempidine tartrate exhibits several other noteworthy physiological effects:
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Causes pupil dilation following sympathetic innervation removal, highlighting its impact on autonomic functions
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Inhibits the release of neurohypophysial hormones, suggesting potential effects on fluid balance and other endocrine functions
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Demonstrates a complex interaction with central nervous system pathways involved in neurohypophysial hormone regulation
Pharmacokinetics
Absorption
Studies by Muggleton and Reading on the absorption of pempidine tartrate in rats have provided valuable insights into its pharmacokinetic profile. When administered orally to rats, pempidine tartrate demonstrates rapid absorption with maximum plasma concentration achieved approximately 30 minutes after administration . This rapid absorption is consistent with its clinical effectiveness when administered via the oral route.
Distribution
Following absorption, pempidine tartrate distributes widely throughout the body. Key aspects of its distribution profile include:
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Preferential uptake by erythrocytes, with a red cell/plasma partition ratio of approximately 1.2 at clinical doses
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Extensive distribution throughout the body, including penetration into the cerebrospinal fluid
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Highest tissue concentrations found in the kidney, spleen, and liver
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Ability to cross the placental barrier, entering the fetus and subsequently passing into the amniotic fluid
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Limited protein binding, occurring only to a very minimal extent
This distribution pattern explains the compound's wide-ranging physiological effects and provides important context for understanding its therapeutic applications and potential side effects.
Metabolism and Elimination
Research findings regarding the metabolism and elimination of pempidine tartrate reveal:
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Little evidence of significant metabolism, with the compound appearing to be eliminated primarily in its unchanged form
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Rapid excretion in urine during the 24 hours following oral administration
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The elimination profile suggests minimal biotransformation, with the parent compound being the primary entity responsible for both therapeutic and adverse effects
Toxicology
Toxicological studies provide important information regarding the safety profile of pempidine tartrate. The compound exhibits moderate toxicity, with varying lethal dose (LD50) values depending on the route of administration in mice:
Route of Administration | LD50 in Mice (mg/kg) |
---|---|
Intravenous | 74 |
Intraperitoneal | 125 |
Oral | 413 |
These toxicity metrics indicate that pempidine tartrate requires careful dosing in clinical applications, with substantially higher tolerance when administered orally compared to parenteral routes.
Clinical Applications
Current Status and Research Applications
Currently, pempidine tartrate is primarily used as an experimental tool in research settings rather than as a therapeutic agent . It serves as:
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A research reagent in chemical reactions and synthesis processes
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A tool for investigating biological mechanisms related to autonomic nervous system functioning
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A reference compound for comparative studies with newer ganglion-blocking agents
Analytical Methods and Detection
Several analytical methods have been developed for the detection and quantification of pempidine tartrate in various matrices:
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Colorimetric estimation through coupling with methyl orange, with a sensitivity limit of 0.5 μg/mL
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Fluorimetric detection by reaction with eosin in xylene, offering enhanced sensitivity with a detection limit of 0.001 μg/mL
These methods, combined with appropriate extraction techniques, are suitable for estimating pempidine in aqueous solutions of its salts, biological fluids, and similar matrices. They facilitate investigations into the biochemical properties of the drug when administered orally to experimental animals at doses comparable to those used clinically .
Comparative Pharmacology
Pempidine tartrate belongs to a class of ganglion-blocking agents that includes compounds such as mecamylamine and trimethaphan camsylate. Comparative assessment of these agents reveals important distinctions:
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Mecamylamine shares similar pharmacological properties with pempidine tartrate
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Trimethaphan camsylate exhibits a shorter duration of action compared to pempidine tartrate
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Modern antihypertensive agents with more selective mechanisms of action have largely supplanted these ganglion blockers in clinical practice
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